![molecular formula C9H8BrF B2692255 1-Bromo-3-(1-fluorocyclopropyl)benzene CAS No. 1780601-66-2](/img/structure/B2692255.png)
1-Bromo-3-(1-fluorocyclopropyl)benzene
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Overview
Description
“1-Bromo-3-(1-fluorocyclopropyl)benzene” is a chemical compound with the molecular formula C9H8BrF . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(1-fluorocyclopropyl)benzene” consists of a benzene ring with a bromine atom and a fluorocyclopropyl group attached to it . The InChI code for this compound is 1S/C9H8BrF/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5H2 .Physical And Chemical Properties Analysis
“1-Bromo-3-(1-fluorocyclopropyl)benzene” is a liquid at room temperature . It has a molecular weight of 215.06 .Scientific Research Applications
Radiosynthesis and Labeling Agents
1-Bromo-3-(1-fluorocyclopropyl)benzene and its derivatives find application in the field of radiopharmacy and nuclear medicine. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene , prepared from its bromo analogue, along with a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, have been synthesized through nucleophilic substitution reactions. These compounds are explored as prospective bifunctional labeling agents for PET imaging, contributing to advancements in diagnostic radiology and offering new paths for the detection and monitoring of diseases (Namolingam, Luthra, Brady, & Pike, 2001).
Synthesis of Fluorinated Compounds
The chemistry of 1-Bromo-3-(1-fluorocyclopropyl)benzene is crucial for synthesizing fluorinated compounds, which are significant in medicinal chemistry due to their pharmacokinetic properties. For example, the synthesis of 2-aryl-3-fluoro-5-silylthiophenes demonstrates the utility of bromo-fluoroalkylated compounds in constructing complex molecules that could serve as potential pharmaceuticals or materials (Hirotaki & Hanamoto, 2013).
Friedel-Crafts Alkylation
The compound and its derivatives are used in Friedel-Crafts alkylation reactions to produce trifluoromethylated ethanes and ethenes. This process highlights the role of 1-Bromo-3-(1-fluorocyclopropyl)benzene in synthesizing compounds with trifluoromethyl groups, which are of particular interest for developing agrochemicals and pharmaceuticals due to their stability and bioactivity (Sandzhieva, Kazakova, Boyarskaya, Ivanov, Nenajdenko, & Vasilyev, 2016).
Synthesis of Heterocycles and Polycyclic Compounds
1-Bromo-3-(1-fluorocyclopropyl)benzene is pivotal in synthesizing complex heterocyclic and polycyclic structures, which are foundational in organic electronics and pharmaceutical chemistry. The assembly of indeno[1,2-c]chromenes through a palladium-catalyzed reaction exemplifies the creation of molecular complexity from simple starting materials, opening avenues for new materials and drugs (Pan, Luo, Ding, Fan, & Wu, 2014).
Fluorescence and Photophysical Studies
Derivatives of 1-Bromo-3-(1-fluorocyclopropyl)benzene are studied for their fluorescence and photophysical properties , contributing to the development of new fluorescent materials for sensing, imaging, and electronic applications. The synthesis and fluorescence properties of related compounds show potential in creating advanced materials with unique optical characteristics (Zuo-qi, 2015).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(1-fluorocyclopropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGAJBWSASIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1-fluorocyclopropyl)benzene | |
CAS RN |
1780601-66-2 |
Source
|
Record name | 1-bromo-3-(1-fluorocyclopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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